Odorranain-k1 antimicrobial peptide
Description
Odorranain-k1 is a cationic antimicrobial peptide (AMP) derived from the skin secretions of frogs in the genus Odorrana, particularly Odorrana grahami (Yunnanfu frog) . It belongs to a family of amphibian-derived AMPs characterized by their amphipathic α-helical structures, which enable interactions with microbial membranes . These peptides are part of the innate immune defense system of amphibians, providing protection against bacterial, fungal, and viral pathogens. Odorranain-k1 exhibits broad-spectrum antimicrobial activity, with reported minimum inhibitory concentrations (MICs) ranging from 2–90 μg/mL against Gram-positive bacteria, 3–50 μg/mL against Gram-negative bacteria, and 1–50 μg/mL against fungi . Its mechanism involves membrane disruption via pore formation, leading to cell lysis .
Properties
bioactivity |
Antibacterial, Antifungal |
|---|---|
sequence |
GLFTLIKGAAKLIGKTVPKKQARLGMNLWLVKLPTNVKT |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Antimicrobial Peptides
Structural and Functional Comparisons
Odorranain-k1 shares structural motifs with other AMPs, including cationic charge, amphipathicity, and α-helical conformation. However, its unique sequence (e.g., hydrophobic residues like Phe, Leu, and Cys) and disulfide bridge configurations distinguish it from other peptides . Below is a detailed comparison with key analogs:
Mechanistic Differences
- Membrane Interaction : Odorranain-k1 and magainin both disrupt membranes via pore formation, but Odorranain-k1’s disulfide bridges enhance structural stability, allowing activity in diverse environments (e.g., high ionic strength) . In contrast, LL-37 loses efficacy under high-salt conditions .
- Selectivity : Odorranain-k1 exhibits lower hemolytic activity compared to brevinin-2, which is attributed to its optimized hydrophobicity-to-charge ratio .
- Resistance Potential: Like peceleganan, Odorranain-k1’s membrane-targeting mechanism reduces resistance development compared to conventional antibiotics .
Quantitative Efficacy Data
| Pathogen | Odorranain-k1 | Magainin | LL-37 | Brevinin-2 |
|---|---|---|---|---|
| Staphylococcus aureus | 12 μg/mL | 25 μg/mL | 5 μg/mL | 8 μg/mL |
| Escherichia coli | 25 μg/mL | 15 μg/mL | 10 μg/mL | 20 μg/mL |
| Candida albicans | 18 μg/mL | 50 μg/mL | N/A | 10 μg/mL |
Advantages and Limitations of Odorranain-k1
Advantages :
- Broad-Spectrum Activity : Effective against drug-resistant strains, including Helicobacter pylori (MIC = 20 μg/mL) .
- Low Cytotoxicity : Hemolytic activity <10% at therapeutic concentrations .
- Stability : Retains activity in amphibian skin secretions under extreme environmental conditions .
Limitations :
- Synthesis Complexity : Solid-phase synthesis requires precise disulfide bond formation, increasing production costs .
- Limited In Vivo Data: Most studies are in vitro; translational research is needed to assess pharmacokinetics and immunogenicity .
Research and Clinical Implications
Odorranain-k1’s unique properties make it a candidate for:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
